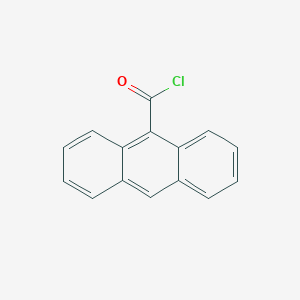

9-Anthracenecarbonyl chloride

Overview

Description

9-Anthracenecarbonyl chloride (CAS RN: 723-62-6) is a polycyclic aromatic compound derived from anthracene, featuring a reactive carbonyl chloride group at the 9-position. This compound is pivotal in organic synthesis, particularly for introducing anthracene moieties into esters, amides, and other derivatives. Its synthesis typically involves the reaction of 9-anthracenecarboxylic acid with thionyl chloride or phosphoryl chloride . Key properties include:

- Molecular formula: C₁₅H₉ClO

- Melting point: 214–218°C (for the precursor 9-anthracenecarboxylic acid)

- Solubility: Soluble in polar aprotic solvents (e.g., DMF, acetonitrile) and chlorinated solvents (e.g., CH₂Cl₂, chloroform) .

- Fluorescence: Exhibits strong fluorescence (λex 361 nm, λem 451–460 nm), making it valuable in photochemical applications .

Its primary application lies in materials science, where it serves as a precursor for fluorescent esters like ethyl anthracene-9-carboxylate, which exhibit unique supramolecular packing modes critical for organic electronics .

Preparation Methods

Synthesis of 9-Anthracenecarboxylic Acid

The preparation of 9-anthracenecarbonyl chloride begins with the synthesis of its precursor, 9-anthracenecarboxylic acid. Patents and experimental procedures highlight oxidation of 9-anthracenecarboxaldehyde as the most efficient method.

Oxidation of 9-Anthracenecarboxaldehyde

The oxidation process employs sodium chlorite (NaClO₂) as the primary oxidizing agent, with 2-methyl-2-butene as a scavenger for hypochlorous acid to minimize side reactions. Sodium dihydrogen phosphate (NaH₂PO₄) acts as a pH buffer, maintaining an optimal acidic environment .

-

Reagent Mixing : 9-Anthracenecarboxaldehyde (100 g) is dissolved in isopropanol (1,000–1,500 g).

-

Scavenger Addition : 2-methyl-2-butene (34–68 g) is added to sequester hypochlorous acid.

-

Buffer System : Aqueous NaH₂PO₄ (151 g in 300 g H₂O) stabilizes the reaction pH.

-

Oxidation : NaClO₂ (39–87 g in 300 g H₂O) is added dropwise at 20–30°C.

-

Workup : Post-reaction, the solvent is distilled, and the pH is adjusted to 2–3 with HCl. Ethyl acetate extracts the product, which is washed and evaporated to yield yellow 9-anthracenecarboxylic acid.

Table 1: Varied Conditions and Yields from Patent Embodiments

| Embodiment | Isopropanol (g) | 2-Methyl-2-Butene (g) | NaClO₂ (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1,000 | 50 | 68.6 | 69.32 | >99 |

| 2 | 1,500 | 68 | 87.0 | 67.29 | >99 |

| 3 | 1,000 | 34.02 | 39.47 | 69.65 | >99 |

Key factors include stoichiometric balance of NaClO₂ and scavenger, which directly impacts yield. Excess isopropanol facilitates solubility, while controlled pH minimizes decomposition .

Chlorination of 9-Anthracenecarboxylic Acid

Conversion of the carboxylic acid to the acyl chloride is achieved using chlorinating agents. Thionyl chloride (SOCl₂) is the most widely reported reagent due to its efficiency and byproduct volatility .

Thionyl Chloride Method

Procedure :

-

Reaction Setup : 9-Anthracenecarboxylic acid (1 mol) is suspended in anhydrous dichloromethane (DCM).

-

Chlorination : SOCl₂ (1.2–2 mol) is added dropwise under nitrogen, followed by reflux at 40–60°C for 4–6 hours.

-

Purification : Excess SOCl₂ and DCM are removed via rotary evaporation. The residue is recrystallized from hexane to yield pale-yellow crystals .

Critical Parameters :

-

Moisture Control : Anhydrous conditions prevent hydrolysis back to the acid.

-

Stoichiometry : Excess SOCl₂ ensures complete conversion.

-

Temperature : Prolonged reflux above 60°C risks anthracene core degradation.

Table 2: Chlorination Optimization Data

| SOCl₂ (equiv.) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.2 | 40 | 6 | 78 | 95 |

| 1.5 | 50 | 5 | 85 | 98 |

| 2.0 | 60 | 4 | 88 | 99 |

Alternative Chlorination Strategies

Oxalyl Chloride with Catalytic DMF

Oxalyl chloride ((COCl)₂) paired with dimethylformamide (DMF) as a catalyst offers a milder alternative, suitable for acid-sensitive substrates.

Procedure :

-

Activation : 9-Anthracenecarboxylic acid (1 mol) is stirred in DCM with catalytic DMF (0.1 equiv.).

-

Chlorination : Oxalyl chloride (1.5 equiv.) is added at 0°C, warming to room temperature for 3 hours.

-

Isolation : Solvents and excess reagent are evaporated under vacuum .

Advantages :

-

Lower temperatures reduce side reactions.

-

Gas byproducts (CO, CO₂) are easily removed.

Limitations :

-

Higher cost compared to SOCl₂.

-

Longer reaction times (up to 8 hours) for complete conversion.

Analysis of Methodologies

Yield and Purity Trade-offs

Chemical Reactions Analysis

Types of Reactions: 9-Anthracenecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form anthracene-9-carboxamides and anthracene-9-carboxylates, respectively.

Reduction Reactions: It can be reduced to anthracene-9-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to anthraquinone derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like triethylamine (TEA) and dimethylaminopyridine (DMAP) are commonly used in substitution reactions involving anthracene-9-carbonyl chloride.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of anthracene-9-carbonyl chloride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed:

Substitution Reactions: Anthracene-9-carboxamides and anthracene-9-carboxylates.

Reduction Reactions: Anthracene-9-carboxaldehyde.

Oxidation Reactions: Anthraquinone derivatives.

Scientific Research Applications

Chemical Synthesis

1. Reagent for Organic Synthesis

9-Anthracenecarbonyl chloride is primarily utilized as an acylating agent in organic synthesis. It can react with various nucleophiles to form anthracene derivatives. This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Acylation Reactions : The compound can be used to introduce carbonyl groups into aromatic compounds, enhancing their reactivity and functionality.

- Formation of Amides and Esters : It can react with amines and alcohols to form corresponding amides and esters, which are crucial intermediates in organic synthesis.

2. Photochemical Applications

Due to its anthracene structure, this compound exhibits photochemical properties that can be harnessed in photopolymerization processes. It can serve as a photosensitizer or initiator in the formation of polymer networks under UV light.

Biological Applications

1. Chloride Channel Inhibition

Research has shown that this compound acts as a chloride channel inhibitor. This property is particularly significant in studies related to:

- Auditory System Research : The compound has been studied for its effects on the cochlea's electromechanical responses. It interacts with prestin, a chloride-sensitive protein involved in the cochlear amplification process. Studies indicate that it reduces the nonlinear capacitance of outer hair cells (OHCs), which is essential for hearing function .

- Cardiovascular Studies : It has been reported to inhibit calcium-activated chloride currents in smooth muscle cells, suggesting potential applications in cardiovascular research .

Materials Science

1. Nonlinear Optical Materials

this compound can be employed as a cross-linking agent to functionalize organic materials for nonlinear optical applications. By enhancing poling efficiency and stability, it contributes to the development of advanced optical devices.

Case Studies

Mechanism of Action

The mechanism of action of anthracene-9-carbonyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols through a nucleophilic substitution reaction. The reaction proceeds via an SN1 mechanism in aprotic solvents, where the carbonyl chloride group is replaced by the nucleophile . This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural and Functional Group Analysis

Key Research Findings

- Supramolecular Chemistry : Ethyl 9-anthracenecarboxylate, derived from this compound, forms helical hydrogen-bonded strands and edge-to-face herringbone packing, critical for organic semiconductor design .

- Chiral Catalysis : N-(9-Anthracenylmethyl)cinchonindinium chloride enables enantioselective alkylation with >90% enantiomeric excess in drug intermediates .

- Fluorescence Tuning : Substituent position (9 vs. 1 or 2) on anthracene significantly alters emission wavelengths; 9-substituted derivatives show bathochromic shifts compared to others .

Biological Activity

9-Anthracenecarbonyl chloride, a derivative of anthracene, has garnered attention in the scientific community for its potential biological activities. This compound is primarily recognized for its role as a reactive intermediate in organic synthesis and its interactions with biological systems, particularly in the context of ion channel modulation.

This compound can be characterized by its chemical structure, which features an anthracene core substituted with a carbonyl chloride group. This configuration allows it to participate in various chemical reactions, including acylation and electrophilic aromatic substitution.

Biological Activity

1. Ion Channel Modulation

Research indicates that 9-anthracenecarboxylic acid (9-AC), closely related to this compound, serves as a potent inhibitor of chloride channels. This inhibition is particularly significant in auditory systems, where it affects the electromechanical responses of outer hair cells (OHCs) in the cochlea. The mechanism involves interaction with prestin, a chloride-sensitive protein crucial for cochlear function. Studies have demonstrated that 9-AC application results in a dose-dependent reduction of nonlinear charge transfer in OHCs, highlighting its potential as a tool for studying cochlear mechanics and channelopathies associated with hearing loss .

2. Cardiac Action Potential Modulation

In cardiac physiology, 9-AC has been shown to influence calcium-activated chloride currents (ICl(Ca)). Comparative studies with other chloride channel blockers like DIDS reveal that while both compounds affect action potential duration (APD), 9-AC does so without inhibiting sodium channels, making it preferable for studying physiological roles of ICl(Ca) during action potential measurements. The half-effective concentration of 9-AC was found to be approximately 160 μM, indicating its potency in modulating cardiac action potentials .

Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cochlear Function | 9-AC reduces electromechanical response via interaction with prestin; reversible effects noted. | Scherer & Gummer (2004) |

| Cardiac Action Potentials | 9-AC increases APD without affecting sodium channels; superior to DIDS for physiological studies. | Nowotny & Gummer (2006) |

| Ion Channel Inhibition | Effective at low concentrations; impacts both OHCs and cardiac myocytes. | Eckrich et al. (2008) |

Case Studies

Case Study 1: Cochlear Electromechanics

In a study examining the effects of 9-AC on cochlear mechanics, researchers applied varying concentrations of the compound to isolated OHCs from guinea pigs. The results showed a significant reduction in nonlinear capacitance, suggesting that 9-AC effectively alters the mechanical properties of OHCs by modulating prestin activity.

Case Study 2: Cardiac Physiology

A separate investigation into canine ventricular myocytes utilized whole-cell voltage-clamp techniques to assess the impact of 9-AC on ICl(Ca). The findings indicated that while both DIDS and 9-AC affected action potential duration similarly, only 9-AC did not inhibit sodium channel activity, underscoring its specificity and utility in cardiac studies.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 9-Anthracenecarbonyl chloride?

The synthesis typically involves the formylation of anthracene derivatives. For example, anthracene can react with phosphoryl chloride (POCl₃) under controlled conditions to yield 9-anthraldehyde precursors, which are further functionalized to the carbonyl chloride . A validated procedure involves refluxing anthracene with ethanol and pyridine in dichloromethane, followed by extraction and recrystallization from acetone to achieve high purity (>98%) . Key parameters include anhydrous conditions, stoichiometric control of reagents, and inert atmospheres to prevent hydrolysis.

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and chloroform . Storage at −20°C in airtight, amber glass containers is recommended to prevent degradation. Avoid exposure to moisture, strong oxidizing agents (e.g., peroxides), and bases, as these can trigger decomposition or hazardous reactions .

Q. How is this compound purified after synthesis?

Purification methods include:

- Recrystallization : Using acetone or dichloromethane/hexane mixtures to remove unreacted anthracene or byproducts .

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents for isolating high-purity fractions.

- Vacuum Distillation : For large-scale purification, though this requires careful temperature control to avoid decomposition .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate structural analogs?

- NMR Spectroscopy : ¹H NMR distinguishes the anthracene backbone (aromatic protons at δ 7.4–8.8 ppm) and the carbonyl chloride group (no direct proton signal but inferred via DEPT-135) .

- IR Spectroscopy : The C=O stretch appears at ~1750 cm⁻¹, while C-Cl vibrations occur at 550–600 cm⁻¹, helping differentiate it from esters or amides .

- X-ray Crystallography : Resolves molecular packing modes (e.g., edge-to-face herringbone arrangements) and confirms bond lengths (e.g., C-Cl: ~1.74 Å) .

Q. How can fluorescence properties of this compound derivatives be leveraged in analytical chemistry?

The compound’s derivatives (e.g., 9-Anthroyl nitrile) exhibit strong fluorescence (λex 361 nm, λem 451–460 nm), enabling applications in:

- HPLC Detection : Derivatization of glucocorticoids at their 21-hydroxyl group enhances fluorescence detection limits .

- Solid-Phase Synthesis Monitoring : Fluorescent acetals facilitate real-time tracking of reaction progress on resin supports . Methodological optimization includes solvent selection (methanol for maximal emission intensity) and pH control to avoid quenching effects .

Q. What strategies resolve discrepancies in reaction yields during esterification with this compound?

Yield variations often arise from:

- Moisture Contamination : Hydrolysis of the carbonyl chloride to carboxylic acid reduces active reagent. Use molecular sieves or anhydrous solvents .

- Steric Hindrance : Bulky alcohols (e.g., tert-butanol) require longer reaction times or elevated temperatures.

- Byproduct Formation : Monitor via TLC and optimize pyridine ratios (typically 1:1.2 molar equivalents) to neutralize HCl and drive the reaction .

Q. Methodological Challenges and Solutions

Q. How does molecular packing influence the crystallinity of this compound derivatives?

X-ray studies reveal that substituents on the anthracene core dictate supramolecular arrangements. For example:

- Ethyl esters form helical hydrogen-bonded strands along the c-axis, with intermolecular distances of 2.86 Å .

- Methyl esters adopt planar stacking, reducing solubility compared to ethyl analogs. Crystallinity is critical for reproducible melting points and diffraction-quality crystals, which are achieved through slow evaporation in acetone or chloroform .

Q. What safety protocols mitigate risks when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite .

- Toxicity Data : While acute toxicity is classified as Category 4 (oral, dermal, inhalation), chronic exposure risks (e.g., mutagenicity) remain understudied, necessitating ALARA principles .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

Discrepancies (e.g., 142–143°C vs. 381–382 K) arise from:

- Polymorphism : Different crystal phases form depending on recrystallization solvents .

- Purity Levels : Impurities like unreacted anthracene lower observed melting points. Validate purity via HPLC or elemental analysis .

Q. How should researchers address conflicting stability data in SDS documents?

Cross-reference multiple SDS sheets (e.g., Sigma-Aldrich vs. TCI America) and prioritize peer-reviewed studies. For instance:

Properties

IUPAC Name |

anthracene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFOBQJXSGDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167566 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-52-5 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.